REACTION_CXSMILES
|
[CH3:1][C:2]1[O:12][C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N:15]=1>>[CH3:1][C:2]1[N:13]([C:14]2[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N:15]=2)[C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
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Name
|
|
Quantity
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4.5 g
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Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=O)O1
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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the mixture was heated in an erlenmeyer flask
|
Type
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TEMPERATURE
|
Details
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first at low heat
|
Type
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TEMPERATURE
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Details
|
at high heat over an open flame
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Type
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WASH
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Details
|
The product was washed with ether
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Type
|
CUSTOM
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Details
|
recrystallized from ethanol/water mixture
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=CC=CC=C2C(N1C1=NC=CC=C1C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |